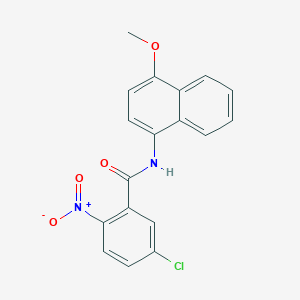

5-chloro-N-(4-methoxynaphthalen-1-yl)-2-nitrobenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “5-chloro-N-(4-methoxynaphthalen-1-yl)-2-nitrobenzamide” is a complex organic molecule. It contains a naphthalene core, which is a polycyclic aromatic hydrocarbon consisting of two fused benzene rings . The molecule also contains a nitro group (-NO2), an amide group (-CONH2), a methoxy group (-OCH3), and a chloro group (-Cl).

Synthesis Analysis

Without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis for this compound. Typically, amide formation involves the reaction of an acid chloride with an amine or ammonia. The nitro group can be introduced via nitration and the methoxy group via Williamson ether synthesis. The chloro group might be introduced via electrophilic aromatic substitution .Molecular Structure Analysis

The exact molecular structure of this compound would require experimental data such as X-ray crystallography or NMR spectroscopy for accurate determination .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. For instance, the nitro group is electron-withdrawing, which could make the molecule more susceptible to nucleophilic attack. The amide group could participate in hydrolysis or condensation reactions .Physical And Chemical Properties Analysis

Physical and chemical properties such as melting point, boiling point, solubility, and stability would depend on the exact structure of the compound and would typically be determined experimentally .Scientific Research Applications

Reductive Chemistry and Cytotoxicity

5-chloro-N-(4-methoxynaphthalen-1-yl)-2-nitrobenzamide's applications in scientific research are diverse, with studies focusing on its reductive chemistry and potential as a cytotoxic agent. One study explored the novel hypoxia-selective cytotoxin, 5-[N,N-bis(2-chloroethyl)amino]-2,4-dinitrobenzamide (SN 23862), which shares structural similarities and highlights the mechanism of selective toxicity for hypoxic cells through enzymatic reduction. This research offers insights into the compound's reductive pathways, identifying its most electron-affinic site and elucidating the formation of cytotoxic derivatives upon reduction, which could facilitate further investigations into toxic products generated by hypoxic tumor cells and by antibody-directed enzyme prodrug therapy (ADEPT) enzymes (Palmer et al., 1995).

Pharmacological Evaluation

Another dimension of research involves the design, synthesis, and pharmacological evaluation of derivatives with similar chemical structures for potential therapeutic applications. For instance, novel 4-thiazolidinone derivatives as agonists of benzodiazepine receptors were developed, highlighting the importance of the compound's core structure in synthesizing anticonvulsant agents. This work underscores the compound's role in contributing to the development of new therapeutic agents targeting central nervous system disorders (Faizi et al., 2017).

Anticancer Potential

Further studies have focused on the synthesis and cytotoxicity of compounds derived from the initial chemical, such as 6-Pyrrolidinyl-2-(2-Substituted Phenyl)-4-Quinazolinones, highlighting the anticancer potential of these compounds. The research into these derivatives demonstrates significant cytotoxic effects against various cancer cell lines, suggesting the broader applicability of the original compound's structure in developing novel anticancer agents (Hour et al., 2007).

Corrosion Inhibition

Another application area is the synthesis and evaluation of novel Schiff bases for their corrosion inhibition potential on mild steel in acidic mediums. This research illustrates the compound's relevance in materials science, specifically in developing corrosion inhibitors that offer a high degree of protection for industrial applications (Pandey et al., 2017).

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

5-chloro-N-(4-methoxynaphthalen-1-yl)-2-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13ClN2O4/c1-25-17-9-7-15(12-4-2-3-5-13(12)17)20-18(22)14-10-11(19)6-8-16(14)21(23)24/h2-10H,1H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFIANQSEVKHFLL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C2=CC=CC=C21)NC(=O)C3=C(C=CC(=C3)Cl)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13ClN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3S)-5-methyl-3-({[(2S)-pyrrolidin-2-yl]formamido}methyl)hexanoic acid](/img/structure/B2762185.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-3,4,5-trimethoxy-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2762186.png)

![Diethyl 5-[[2-[[4-(4-fluorophenyl)-5-[(furan-2-carbonylamino)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B2762188.png)

![1-(2-Thienyl)ethanone [4-(4-chlorophenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B2762196.png)

![2-[(2-Chloroacetyl)-methylamino]-N-(4-hydroxycyclohexyl)acetamide](/img/structure/B2762197.png)